5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950822
InChI: InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)
SMILES:
Molecular Formula: C19H19ClN6O
Molecular Weight: 382.8 g/mol

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC17950822

Molecular Formula: C19H19ClN6O

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile -

Specification

Molecular Formula C19H19ClN6O
Molecular Weight 382.8 g/mol
IUPAC Name 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)
Standard InChI Key SRBJWIBAMIKCMV-UHFFFAOYSA-N
Canonical SMILES CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

5-[(8-Chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile belongs to the pyrazine-carboxamide class of heterocyclic compounds. Its structure integrates an 8-chloroisoquinoline moiety linked via an amino group to a pyrazine core, which is further substituted with a dimethylamino-propan-2-yloxy chain and a nitrile group (Table 1). The nitrile group enhances electrophilic reactivity, while the dimethylamino side chain contributes to solubility and target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H19ClN6O\text{C}_{19}\text{H}_{19}\text{ClN}_{6}\text{O}
Molecular Weight382.8 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents
StabilityStable under inert conditions

Structural Determinants of Chk1 Binding

The compound’s inhibitory activity stems from its ability to occupy the ATP-binding pocket of Chk1. Crystallographic studies reveal hydrogen bonds between the pyrazine nitrogen atoms and the hinge region residues Glu85 and Cys87 of Chk1 . The 8-chloroisoquinoline group extends into the hydrophobic interior pocket, engaging with Asn59 and disrupting water-mediated interactions critical for kinase activation .

Synthesis and Chemical Optimization

Key Synthetic Pathways

The synthesis begins with 4-chloro-3-nitrobenzonitrile, which undergoes nucleophilic aromatic substitution, cyclization, and functionalization to construct the pyrazine core (Scheme 1). A critical step involves the palladium-catalyzed coupling of 8-chloroisoquinolin-3-yl trifluoromethanesulfonate with the pyrazine intermediate to install the amino linkage . Purification via chromatography ensures high yield and purity.

StepReaction TypeKey Reagents/ConditionsYield
1Nitro ReductionZn, AcOH\text{Zn, AcOH}85%
2Suzuki-Miyaura CouplingPd(PPh3)4,Na2CO3\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_378%
3DeprotectionTFA, CH2Cl2\text{TFA, CH}_2\text{Cl}_292%

Structural Modifications for Enhanced Potency

Replacing the ethyl ester in early analogs with a nitrile group improved metabolic stability and binding affinity. Introducing the (R)-enantiomer of the dimethylamino-propan-2-yloxy side chain optimized steric complementarity with Chk1’s ribose pocket, achieving a 10-fold increase in inhibitory potency compared to the (S)-enantiomer .

Mechanism of Action and Biological Activity

Chk1 Inhibition and Cell Cycle Disruption

By competitively inhibiting Chk1’s ATP-binding site (IC50=1.2nM\text{IC}_{50} = 1.2 \, \text{nM}), the compound prevents phosphorylation of downstream targets like Cdc25C, leading to premature mitotic entry in DNA-damaged cells . In p53-deficient cells, this results in apoptosis due to unchecked replication stress, whereas p53 wild-type cells undergo reversible G1 arrest .

Radiosensitization Effects

Combining the compound with ionizing radiation synergistically reduces clonogenic survival in p53-deficient head and neck squamous cell carcinoma (HNSCC) models. Radiation-induced γH2AX\gamma\text{H2AX} foci persist longer in treated cells, indicating impaired homologous recombination repair .

Preclinical Studies and Efficacy

In Vitro Profiling

In HCT116 colorectal cancer cells (p53/^{-/-}), the compound reduced survival fraction by 90% at 1 μM when combined with 2 Gy radiation, compared to 40% reduction in p53+/+^{+/+} isogenic lines . Mechanistic assays confirmed ablation of G2/M checkpoint control and increased caspase-3 activation.

Table 3: Efficacy in Xenograft Models

ModelTreatmentTumor Growth Inhibition
HNSCC (p53/^{-/-})Radiation + Compound78%
HNSCC (p53/^{-/-})Radiation Alone32%

Pharmacokinetic Profile

In murine models, the compound exhibits a plasma half-life of 2.3 hours and achieves tumor concentrations exceeding the IC90\text{IC}_{90} for 8 hours post-administration . Limited penetration of the blood-brain barrier restricts its utility in CNS malignancies.

Selectivity and Pharmacological Profile

Kinase Selectivity Screening

At 1 μM, the compound inhibits Chk1 with >100-fold selectivity over Chk2, CDK2, and Aurora kinases. This specificity arises from its unique interactions with Asn59 and the water network in Chk1’s interior pocket, which are absent in most off-target kinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator